molecular formula C12H18N2O2S B5763861 N-(3,4-dimethoxybenzyl)-N'-ethylthiourea

N-(3,4-dimethoxybenzyl)-N'-ethylthiourea

Cat. No.: B5763861
M. Wt: 254.35 g/mol
InChI Key: IEUWXWKHHKISJS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-N'-ethylthiourea is a thiourea derivative characterized by a 3,4-dimethoxybenzyl group and an ethyl substituent on the thiourea core. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(=S)–NR³R⁴, where substituents (R groups) dictate their physicochemical and biological properties.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-13-12(17)14-8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,4,8H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUWXWKHHKISJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Substituent Variations

Thiourea derivatives differ primarily in their N- and N'-substituents. Key analogs and their structural distinctions are summarized below:

Compound Name Substituents (R¹/R²) Molecular Weight Key Features Reference
N-(3,4-Dimethoxybenzyl)-N'-ethylthiourea 3,4-dimethoxybenzyl / ethyl ~282.36 (calc.) High polarity (methoxy), moderate lipophilicity (ethyl)
N-(4-tert-Butylbenzyl)-N'-[...]thiourea 4-tert-butylbenzyl / complex 475.55 Bulky tert-butyl group enhances lipophilicity; crystalline solid (mp 102°C)
N-(3,4-Dichlorophenyl)thiourea 3,4-dichlorophenyl / H 217.12 Electron-withdrawing Cl groups; forms 3D hydrogen-bonded networks
N-Benzoyl-N′-4-cyanophenyl thiourea (I) benzoyl / 4-cyanophenyl 297.34 Electron-withdrawing cyano; redox-active (CV studies)
N-[3-(Benzothiazol-2-yl)phenyl]-N'-(3,4-dimethoxybenzoyl)thiourea benzothiazolyl / 3,4-dimethoxybenzoyl 449.55 Heterocyclic benzothiazole enhances bioactivity; dimethoxy aids solubility

Key Observations :

  • Polarity : Methoxy (e.g., 3,4-dimethoxybenzyl in ) and nitro groups () increase polarity, aiding chromatographic separation .
  • Lipophilicity : Bulky substituents like tert-butyl () or benzothiazole () enhance membrane permeability, critical for biological activity.
  • Crystallinity : Hydrogen-bonding capacity (e.g., thiourea in ) influences melting points and crystallinity.

Physicochemical Properties

Substituents significantly impact solubility, melting points, and spectroscopic profiles.

Compound Melting Point NMR Shifts (Notable Peaks) IR Stretches (cm⁻¹) Reference
N-(4-tert-Butylbenzyl)-N'-[...]thiourea 102°C δ 7.38 (d, t-BuPh), 5.53 (H-1) 3433 (N–H), 1635 (C=O)
N-(3,4-Dichlorophenyl)thiourea δ 7.25 (d, ClPh), 6.18 (NH) 2959 (C–H), 1540 (C=S)
N-Benzoyl-N′-4-cyanophenyl thiourea δ 7.80 (d, benzoyl), 6.90 (s, NH) 1680 (C=O), 2200 (C≡N)

Trends :

  • Methoxy Groups : Increase solubility in polar solvents (e.g., ethyl acetate/hexane in ).
  • Hydrogen Bonding : NH and C=S groups (IR ~1500–1600 cm⁻¹) facilitate intermolecular interactions .

Key Insights :

  • 3,4-Dimethoxybenzyl : Enhances polarity for drug solubility but may reduce cell permeability compared to lipophilic analogs (e.g., tert-butyl in ).
  • Electron-Withdrawing Groups: Nitro () and cyano improve redox activity and metal-binding capacity.

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